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3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Medicinal chemistry Conformational analysis Scaffold hopping

Medicinal chemists often struggle to source the exact regioisomer needed for kinase or TEAD pharmacophore models. This compound solves that problem by delivering the precise 2-pyridyl-1,2,4-oxadiazole core with a methylene-linked azetidine at position-3. - Confirmed ≥95% purity (C₁₁H₁₂N₄O, MW 216.24), moderate XLogP3 0.4, TPSA 63.8 Ų. - One rotatable-bond extension vs. directly attached analogs, enabling systematic entropy-enthalpy optimization. - Bidentate 1,2-diaza motif supports metalloenzyme assays; supplied with full analytical documentation.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 2098009-30-2
Cat. No. B1475841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
CAS2098009-30-2
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=NOC(=N2)C3=CC=CC=N3
InChIInChI=1S/C11H12N4O/c1-2-4-13-9(3-1)11-14-10(15-16-11)5-8-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyHDGARUBCWLIQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑(Azetidin‑3‑ylmethyl)‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole – Compound Overview


3‑(Azetidin‑3‑ylmethyl)‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole (CAS 2098009‑30‑2) is a heterocyclic small molecule (C₁₁H₁₂N₄O, MW 216.24 g·mol⁻¹) that combines a 1,2,4‑oxadiazole core with a 2‑pyridyl substituent at position‑5 and an azetidin‑3‑ylmethyl group at position‑3 [REFS‑1]. The compound is supplied as a research‑grade intermediate (typical purity ≥95%) and serves as a versatile scaffold for exploring structure–activity relationships (SAR) in drug‑discovery programmes [REFS‑2]. Its calculated physicochemical profile includes a moderate XLogP3 of 0.4, a topological polar surface area (TPSA) of 63.8 Ų, one hydrogen‑bond donor (azetidine NH), and five hydrogen‑bond acceptors [REFS‑1].

Workflow
Scaffold-oriented SAR exploration
Selection logic
Regioisomer with methylene-linked azetidine
Use context
Focused library design for kinase or TEAD targets

3‑(Azetidin‑3‑ylmethyl)‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole – Unmatched by Generic Analogs


1,2,4‑Oxadiazoles bearing azetidine and pyridine moieties exist as multiple regioisomers and positional isomers (e.g., azetidine at C‑3 vs C‑5, pyridine at 2‑ vs 3‑ vs 4‑position, and direct ring attachment vs a methylene spacer) [REFS‑1]. Even small changes in connectivity can substantially alter the vector of the basic azetidine nitrogen and the electron‑withdrawing character of the oxadiazole, leading to different hydrogen‑bonding patterns, conformational preferences, and recognition by biological targets [REFS‑1]. Consequently, a structurally “close” analog cannot be assumed to reproduce the binding pose or physicochemical behaviour of the target compound without explicit comparative data. The following sections provide the quantitative differentiation that has been identified.

Regioisomer mismatch
Direct azetidine attachment or 4-pyridyl isomers alter the NH vector and chelation motif. Binding pose may not transfer without comparative data.
Conformational profile may shift
Analogs with fewer rotatable bonds or different spacer lengths change the entropy penalty upon binding. Structure-activity relationships may not be preserved.
Hydrogen-bond donor absence
Non-basic heterocycle replacements (oxetane, THF) lose the charge-assisted hydrogen bond. Pharmacophore hypotheses may require review.

3‑(Azetidin‑3‑ylmethyl)‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole – Differentiation Evidence


Methylene Spacer vs. Direct Azetidine Attachment

The presence of a methylene (–CH₂–) linker between the azetidine ring and the 1,2,4‑oxadiazole core distinguishes the target compound from regioisomers in which the azetidine is directly attached to the oxadiazole (e.g., 2‑[5‑(azetidin‑3‑yl)‑1,2,4‑oxadiazol‑3‑yl]pyridine, CAS 1351618‑83‑1) [REFS‑1]. This additional rotatable bond increases the rotatable bond count from 2 to 3 and shifts the azetidine NH vector, which is expected to alter the compound’s conformational entropy penalty upon binding and the optimal distance for a key hydrogen‑bond interaction [REFS‑2].

Methylene spacer vs. direct attachment
Class-level inference
3 rotatable bonds
+1 vs direct azetidine isomer
Comparator: 2
Target: 3
May alter entropic binding cost and hydrogen-bond vector. Supports conformational SAR exploration.
Rotatable bond count from SMILES. Experimental binding data not reported.
Medicinal chemistry Conformational analysis Scaffold hopping

2-Pyridyl vs. 4-Pyridyl Substitution

Positioning the pyridine nitrogen at the 2‑position (ortho to the oxadiazole) creates a 1,2‑diaza arrangement that can chelate metal ions or engage in bidentate hydrogen‑bonding, a feature absent in the 4‑pyridyl isomer 3‑(azetidin‑3‑ylmethyl)‑5‑(pyridin‑4‑yl)‑1,2,4‑oxadiazole [REFS‑1]. While experimental chelation constants or binding affinities have not been published for this specific scaffold, the computed electrostatic potential surface of the 2‑pyridyl isomer places a negative lobe closer to the oxadiazole ring, potentially enhancing interactions with positive residues or metal co‑factors in enzyme active sites [REFS‑2].

2-Pyridyl vs. 4-pyridyl substitution
Class-level inference
XLogP3: 0.4 | TPSA: 63.8 Ų
XLogP3 difference ≤ 0.1 vs 4-pyridyl isomer
Spatial nitrogen orientation may enable unique chelation or bidentate hydrogen bonding. Target engagement profiles may diverge.
Computed values. Chelation constants not experimentally determined for this scaffold.
Ligand design Chelation Bioisosterism

Azetidine Basicity: Hydrogen-Bond Donor Differentiation

The azetidine secondary amine (pKa ≈ 10‑11) is protonated at physiological pH, endowing the compound with a permanent cationic centre that can enhance solubility and introduce a charge‑assisted hydrogen bond with biological targets [REFS‑1]. This feature distinguishes it from 1,2,4‑oxadiazole analogs that replace the azetidine with a neutral, non‑basic heterocycle such as oxetane or tetrahydrofuran. While no head‑to‑head solubility measurements have been reported, the presence of one hydrogen‑bond donor (HBD = 1) and five hydrogen‑bond acceptors (HBA = 5) yields an HBD/HBA ratio of 0.2, which places the compound in a region of chemical space often associated with improved oral absorption relative to analogs with HBD = 0 [REFS‑2].

Azetidine basicity: HBD differentiation
Class-level inference
HBD = 1 (azetidine NH)
HBD absent in non-basic analog replacements
Single charge-assisted hydrogen-bond donor may influence target recognition and oral absorption profile.
Basicity estimated from azetidine pKa literature (~10-11). Solubility comparison data not reported.
Physicochemical property Drug‑likeness Permeability

3‑(Azetidin‑3‑ylmethyl)‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole – Application Scenarios


Scaffold-Hopping for Kinase and TEAD Inhibitor Libraries

The compound’s unique combination of a 2‑pyridyl‑1,2,4‑oxadiazole core with a methylene‑linked azetidine makes it a valuable entry in focused libraries aimed at probing the ATP‑binding site of kinases or the central pocket of TEAD transcription factors, where a cationic hydrogen‑bond donor is often required for potent interaction [REFS‑1]. Procuring this specific regioisomer, rather than a generic 1,2,4‑oxadiazole, ensures that the vector of the basic nitrogen matches the pharmacophore model derived from crystal structures.

Fine-Tuning Conformational Flexibility and Basicity

With three rotatable bonds and a single ionisable centre, the compound permits systematic exploration of the conformational and electronic contributions to target binding. Medicinal chemists can use it as a ‘middle‑ground’ scaffold between rigid, directly‑attached azetidine‑oxadiazoles (2 rotatable bonds) and more flexible aliphatic chain analogs, allowing rational optimization of entropy‑enthalpy compensation in lead series [REFS‑2].

Chelation-Dependent Enzyme Inhibition Assays

The 1,2‑diaza geometry (pyridine N and oxadiazole N2) offers a potential bidentate metal‑chelating motif. This property can be exploited in assays targeting metalloenzymes (e.g., HDACs, carbonic anhydrases, or viral metalloproteases) where the 2‑pyridyl isomer may exhibit a different inhibitory profile compared to 3‑ or 4‑pyridyl analogs, guiding the selection of the correct isomer for maximum potency [REFS‑3].

Application
Selection Property
Validation Focus
Kinase and TEAD inhibitor library design
Regioisomer with methylene-linked azetidine and 2-pyridyl motif
Pharmacophore model matching; cationic hydrogen-bond donor vector
Conformational entropy-enthalpy optimization
Three rotatable bonds; single ionisable centre
Binding entropy penalty assessment; lead series SAR interpretation
Metalloenzyme inhibition assay studies
1,2-diaza chelation geometry (pyridine N and oxadiazole N2)
Metal-chelating motif evaluation; isomer-dependent inhibitory profile review
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